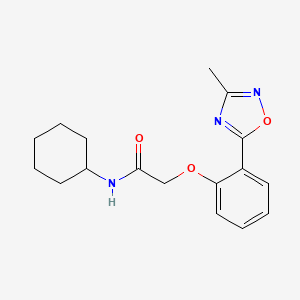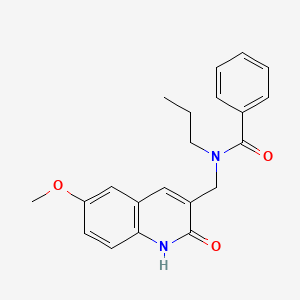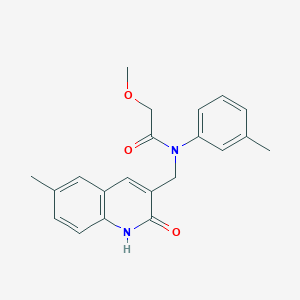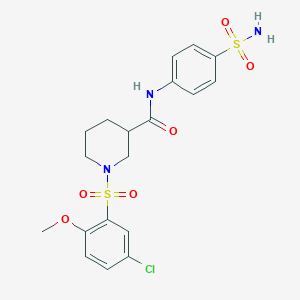
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline, also known as CYCLOPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CYCLOPS is a heterocyclic compound that contains a nitro group and an oxadiazole ring, making it a versatile molecule for different research purposes.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is based on its ability to inhibit the activity of protein kinases. Specifically, this compound has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). This inhibition results in the suppression of cancer cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of protein kinase activity, suppression of cancer cell proliferation, and angiogenesis. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further demonstrating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, its ability to inhibit the activity of multiple protein kinases makes it a versatile molecule for studying different signaling pathways. However, one limitation of this compound is its relatively low potency compared to other protein kinase inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline, including its potential applications in drug discovery and materials science. In drug discovery, this compound could be further optimized to improve its potency and selectivity for specific protein kinases. Additionally, this compound could be studied as a scaffold for the development of novel protein kinase inhibitors. In materials science, this compound could be studied for its potential applications in optoelectronics and organic semiconductors due to its unique molecular structure.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is achieved through a multi-step process involving the reaction of cyclohexylamine with 2-nitroaniline, followed by the reaction of the intermediate with 2-pyridyl-1,2,4-oxadiazole. The final product is obtained through purification and isolation processes, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has demonstrated potential applications in various scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied as a potential anti-cancer agent due to its ability to inhibit the activity of protein kinases, which play a critical role in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
N-cyclohexyl-2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-12-13(9-10-15(17)21-14-6-2-1-3-7-14)18-22-19(27-23-18)16-8-4-5-11-20-16/h4-5,8-12,14,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAVDZFHLGFNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
